(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with 5,6-dimethoxy groups, a 2-ethoxyethyl chain at position 3, and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The Z-configuration refers to the geometry of the imine bond (C=N) in the thiazole ring, which influences molecular planarity and interactions with biological targets.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-6-31-12-11-25-17-13-18(29-4)19(30-5)14-20(17)32-22(25)23-21(26)15-7-9-16(10-8-15)33(27,28)24(2)3/h7-10,13-14H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIJAPSOXPBOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement with multiple functional groups, including a benzamide moiety and a thiazole ring, which may contribute to its interactions with biological targets.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 493.6 g/mol. The structure is characterized by the following components:
- Benzamide : Provides a versatile platform for biological activity.
- Thiazole Ring : Known for its role in various biological processes.
- Dimethylsulfamoyl Group : Enhances solubility and potential interactions with biological targets.
Biological Activity
The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various pathogens:
| Compound | Target Pathogen | Activity |
|---|---|---|
| (Z)-4-(N,N-dimethylsulfamoyl)... | Staphylococcus aureus | Inhibition observed |
| (Z)-4-(N,N-dimethylsulfamoyl)... | Escherichia coli | Inhibition observed |
| Related Thiazolidinones | Bacillus subtilis | Comparable activity to reference drugs |
Studies have shown that structural modifications can enhance the antibacterial efficacy of thiazole derivatives, suggesting that (Z)-4-(N,N-dimethylsulfamoyl)... may also possess similar properties .
Anticancer Activity
The anticancer potential of this compound is supported by findings that demonstrate its ability to inhibit cancer cell proliferation. For instance, compounds with similar thiazole structures have been shown to disrupt Wnt signaling pathways in cancer cells, leading to reduced cell viability:
These results indicate that the compound could serve as a lead for developing novel anticancer therapies targeting colorectal cancer.
The exact mechanisms through which (Z)-4-(N,N-dimethylsulfamoyl)... exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
- Disruption of Cellular Signaling Pathways : Similar compounds have been shown to interfere with pathways like Wnt/β-catenin, which is crucial for tumor growth.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Benzo[d]thiazole Derivatives
- Compound : (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
- Key Differences :
- Substituents: Methoxyethyl (vs. ethoxyethyl) and methylsulfonyl (vs. dimethylsulfamoyl).
- Impact: The ethoxyethyl group in the target compound increases lipophilicity (logP ~2.1 vs. The dimethylsulfamoyl group introduces hydrogen-bond donor/acceptor capacity, unlike the purely electron-withdrawing methylsulfonyl group .
1,2,4-Triazole Derivatives
- Compounds [7–9] : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Key Differences :
- Core Structure: 1,2,4-Triazole (vs. benzothiazole).
- Substituents: Phenylsulfonyl and difluorophenyl groups (vs. ethoxyethyl and dimethoxy).
- Impact : The triazole core offers a smaller, more electron-deficient aromatic system, which may reduce π-π stacking interactions compared to benzothiazole. IR spectra confirm tautomeric forms (thione vs. thiol), absent in the rigid benzothiazole system .
1,3,4-Thiadiazole Derivatives
- Compound 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
- Key Differences :
- Core Structure: 1,3,4-Thiadiazole (vs. benzothiazole).
- Substituents: Isoxazole and phenyl groups (vs. ethoxyethyl and dimethoxy).
- IR spectra show C=O stretching at 1606 cm⁻¹, similar to the target compound’s benzamide carbonyl .
Physicochemical and Spectral Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
